3,7-Dithia-1,9-nonanedithiol
Overview
Description
3,7-Dithia-1,9-nonanedithiol is an organic compound with the molecular formula C7H16S4. It is also known by other names such as 1,3-Bis(2-mercaptoethylthio)propane and 2,2’-(Trimethylenedithio)diethanethiol . This compound is characterized by the presence of two thiol groups (-SH) and two thioether linkages (-S-), making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dithia-1,9-nonanedithiol can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichloropropane with sodium hydrosulfide, followed by the reaction with 2-mercaptoethanol . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dithia-1,9-nonanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thioether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiolates are the primary products.
Substitution: Various substituted thioethers are formed depending on the nucleophile used.
Scientific Research Applications
3,7-Dithia-1,9-nonanedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of thiacrown ethers and other sulfur-containing compounds.
Biology: The compound’s thiol groups make it useful in studying redox reactions and protein thiolation.
Industry: It is used in the production of polymers and as a cross-linking agent in various materials.
Mechanism of Action
The mechanism of action of 3,7-Dithia-1,9-nonanedithiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This interaction can affect the redox state of proteins and other biological molecules, influencing various biochemical pathways . The thioether linkages also contribute to its reactivity and ability to participate in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanedithiol: Similar in structure but lacks the thioether linkages.
1,3-Bis(2-mercaptoethylthio)propane: Another name for 3,7-Dithia-1,9-nonanedithiol.
2,2’-(Trimethylenedithio)diethanethiol: Another name for this compound.
Uniqueness
This compound is unique due to its combination of thiol groups and thioether linkages, which provide it with a distinct reactivity profile. This makes it particularly useful in applications requiring both thiol and thioether functionalities .
Properties
IUPAC Name |
2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHKMRNYSMEEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCS)CSCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327381 | |
Record name | 3,7-Dithia-1,9-nonanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25676-62-4 | |
Record name | 3,7-Dithia-1,9-nonanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Dithia-1,9-nonanedithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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